
2-(4-Bromo-3-fluorophenoxy)-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-3-fluorophenoxy)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a bromo and a fluoro substituent on the phenoxy ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenoxy)-3-methylaniline typically involves the reaction of 4-bromo-3-fluorophenol with 3-methylaniline under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-3-fluorophenoxy)-3-methylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and fluoro substituents on the phenoxy ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding quinones or phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-(4-Bromo-3-fluorophenoxy)-3-methylaniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromo and fluoro substituents can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine
- 4-Bromo-2-fluorophenol
- 1-Bromo-4-fluorobenzene
Uniqueness
2-(4-Bromo-3-fluorophenoxy)-3-methylaniline is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C13H11BrFNO |
|---|---|
Peso molecular |
296.13 g/mol |
Nombre IUPAC |
2-(4-bromo-3-fluorophenoxy)-3-methylaniline |
InChI |
InChI=1S/C13H11BrFNO/c1-8-3-2-4-12(16)13(8)17-9-5-6-10(14)11(15)7-9/h2-7H,16H2,1H3 |
Clave InChI |
TUOCSQTUAQAPDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N)OC2=CC(=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


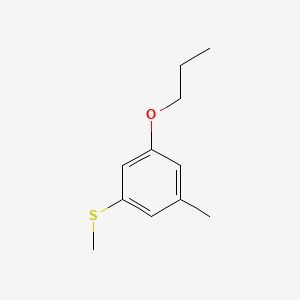

![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14763401.png)
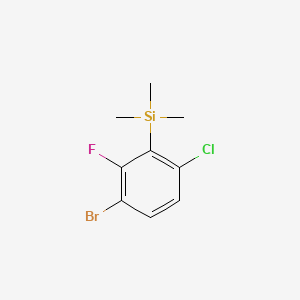
![(R)-tert-Butyl 4-(((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)sulfonyl)amino)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate](/img/structure/B14763403.png)
![5,12,20,27-tetrazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14763405.png)
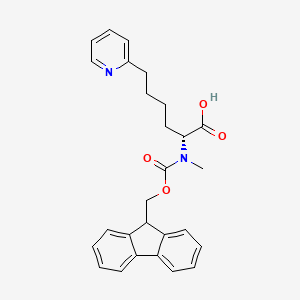
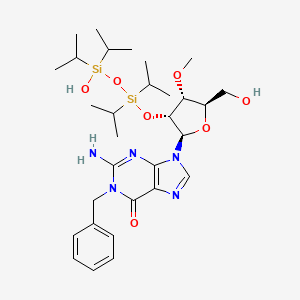

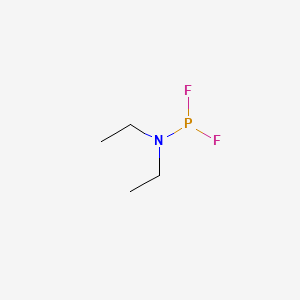
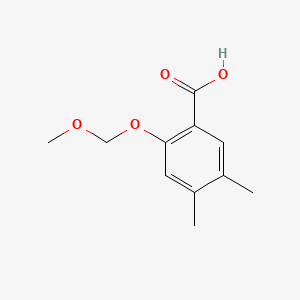


![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
